3,3,3-trifluoro-N-{1,1,1,3,3,3-hexafluoro-2-[(4-methoxyphenyl)amino]propan-2-yl}-2-(trifluoromethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,3-trifluoro-N-{1,1,1,3,3,3-hexafluoro-2-[(4-methoxyphenyl)amino]propan-2-yl}-2-(trifluoromethyl)propanamide is a complex fluorinated organic compound It is characterized by the presence of multiple trifluoromethyl groups and a methoxyphenyl group, which contribute to its unique chemical properties
Vorbereitungsmethoden
The synthesis of 3,3,3-trifluoro-N-{1,1,1,3,3,3-hexafluoro-2-[(4-methoxyphenyl)amino]propan-2-yl}-2-(trifluoromethyl)propanamide involves several steps. One common method includes the reaction of 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)-2-propanol with 4-methoxyaniline under specific conditions to form the intermediate product. This intermediate is then reacted with 3,3,3-trifluoropropanoyl chloride to yield the final compound. The reaction conditions typically involve the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.
Analyse Chemischer Reaktionen
3,3,3-trifluoro-N-{1,1,1,3,3,3-hexafluoro-2-[(4-methoxyphenyl)amino]propan-2-yl}-2-(trifluoromethyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl groups can undergo substitution reactions with nucleophiles, such as amines or thiols, under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein-ligand binding.
Medicine: Due to its fluorinated nature, it is explored for its potential use in pharmaceuticals, particularly in the development of drugs with improved metabolic stability and bioavailability.
Industry: It is used in the production of specialty chemicals and advanced materials, including fluorinated polymers and surfactants.
Wirkmechanismus
The mechanism of action of 3,3,3-trifluoro-N-{1,1,1,3,3,3-hexafluoro-2-[(4-methoxyphenyl)amino]propan-2-yl}-2-(trifluoromethyl)propanamide involves its interaction with specific molecular targets. The compound’s fluorinated groups enhance its binding affinity to certain enzymes and receptors, modulating their activity. The methoxyphenyl group contributes to its overall stability and interaction with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Compared to other fluorinated compounds, 3,3,3-trifluoro-N-{1,1,1,3,3,3-hexafluoro-2-[(4-methoxyphenyl)amino]propan-2-yl}-2-(trifluoromethyl)propanamide stands out due to its unique combination of trifluoromethyl and methoxyphenyl groups. Similar compounds include:
1,1,1-trifluoro-2,3-epoxypropane: Known for its use as a solvent and in the production of specialty chemicals.
1,1,1,3,3,3-hexafluoro-2-propanol: Used in peptide chemistry and as a solvent for advanced materials.
Trifluoromethylated aromatics: Commonly used in pharmaceuticals and agrochemicals for their enhanced stability and bioactivity.
These compounds share some structural similarities but differ in their specific applications and chemical properties.
Eigenschaften
Molekularformel |
C14H10F12N2O2 |
---|---|
Molekulargewicht |
466.22 g/mol |
IUPAC-Name |
3,3,3-trifluoro-N-[1,1,1,3,3,3-hexafluoro-2-(4-methoxyanilino)propan-2-yl]-2-(trifluoromethyl)propanamide |
InChI |
InChI=1S/C14H10F12N2O2/c1-30-7-4-2-6(3-5-7)27-12(13(21,22)23,14(24,25)26)28-9(29)8(10(15,16)17)11(18,19)20/h2-5,8,27H,1H3,(H,28,29) |
InChI-Schlüssel |
YUJTUOSUPUZNCM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.